4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Overview
Description
4-Fluoro-3-(Hydroxymethyl)Benzonitrile is a chemical compound with the molecular formula C8H6FNO. It has a molecular weight of 151.14 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile consists of a benzene ring substituted with a fluoro group at the 4th position and a hydroxymethyl group at the 3rd position . The compound also contains a nitrile group attached to the benzene ring .Physical And Chemical Properties Analysis
4-Fluoro-3-(Hydroxymethyl)Benzonitrile is a solid substance with a melting point of 63-68 °C . It has a density of 1.27 g/mL at 25 °C .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
4-Fluoro-3-(Hydroxymethyl)Benzonitrile is involved in the synthesis of key pharmaceutical intermediates. For instance, it has been identified as a by-product in the production of the antidepressant citalopram, highlighting its relevance in studying the quality of pharmaceutical products (Zhang Dao-zhen, 2010). The compound's utility in synthesizing high-purity intermediates for drug development underscores its importance in medicinal chemistry.
Chemical Synthesis and Material Science
4-Fluoro-3-(Hydroxymethyl)Benzonitrile has been explored in chemical synthesis processes, such as the iodination of related compounds under continuous flow conditions, which is critical for developing more efficient and scalable chemical production methods (Anna L. Dunn et al., 2018). This application is significant for the advancement of material science and industrial chemistry.
Radiation Chemistry
In radiation chemistry, the radiation-induced hydroxylation of benzonitrile derivatives, including those related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile, has been studied to understand the effects of metal ions on these reactions. Such research is pivotal for developing new methods for chemical synthesis and modification using radiation (M. Eberhardt, 1977).
Enzymatic Resolution in Drug Synthesis
The enzymatic resolution of compounds structurally related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile is crucial in synthesizing enantiomerically pure pharmaceuticals, such as citalopram. This process involves highly selective enzymatic reactions, demonstrating the compound's role in producing stereochemically complex drugs (L. Solares et al., 2004).
Fluorine Chemistry and Molecular Spectroscopy
Studies on the vibrational spectra and molecular structure of fluorobenzonitrile derivatives, including those related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile, contribute to our understanding of fluorine's effects on chemical properties and behavior. This research is fundamental for the design of new materials and molecules with tailored properties (N. Sundaraganesan et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUXONXEQMBVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(Hydroxymethyl)Benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.